molecular formula C13H10ClN3 B1347520 4-(5-Chloro-1H-benzoimidazol-2-yl)-phenylamine CAS No. 39861-21-7

4-(5-Chloro-1H-benzoimidazol-2-yl)-phenylamine

Cat. No. B1347520
CAS RN: 39861-21-7
M. Wt: 243.69 g/mol
InChI Key: HLBPVLWGRMFCML-UHFFFAOYSA-N
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Description

4-(5-Chloro-1H-benzoimidazol-2-yl)-phenylamine (also known as 5-Chloro-1H-benzoimidazol-2-yl)-phenyl-4-amine) is a chemical compound that has been studied for its potential applications in scientific research. This compound has been found to possess a wide range of biochemical and physiological effects, and its synthesis has been simplified over the years.

Scientific Research Applications

  • Scientific Field: Proteomics

    • Application : The compound “4-(5-Chloro-1H-benzimidazol-2-yl)butanoic acid” is used in proteomics research .
  • Scientific Field: Antitumor Activity

    • Application : Thiosemicarbazones of 1-(5-chloro-1H-benzimidazol-2-yl)ethanone have been synthesized and studied for their in vitro antitumor activity .
  • Scientific Field: Biochemical Research

    • Application : The compound “4-(5-Chloro-1H-benzimidazol-2-yl)-2-butanol” is used in biochemical research .
  • Scientific Field: Proteomics

    • Application : The compound “4-(5-Chloro-1H-benzimidazol-2-yl)butanoic acid” is used in proteomics research .
  • Scientific Field: Biochemical Research

    • Application : The compound “4-(5-Chloro-1H-benzimidazol-2-yl)-2-butanol” is used in biochemical research .
  • Scientific Field: Proteomics

    • Application : The compound “4-(5-Chloro-1H-benzimidazol-2-yl)butanoic acid” is used in proteomics research .

properties

IUPAC Name

4-(6-chloro-1H-benzimidazol-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3/c14-9-3-6-11-12(7-9)17-13(16-11)8-1-4-10(15)5-2-8/h1-7H,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLBPVLWGRMFCML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40356836
Record name 4-(5-Chloro-1H-benzoimidazol-2-yl)-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Chloro-1H-benzoimidazol-2-yl)-phenylamine

CAS RN

39861-21-7
Record name 4-(5-Chloro-1H-benzoimidazol-2-yl)-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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